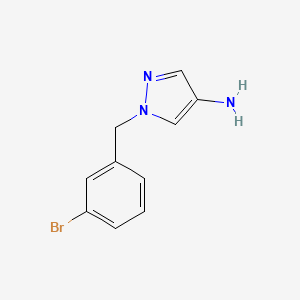

1-(3-Bromobenzyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

InChI Key |

MDLASRUJQAWSMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)N |

Origin of Product |

United States |

Mechanism of Pyrazole Ring Formation

The foundational pyrazole (B372694) ring is often synthesized via the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). dergipark.org.trorganic-chemistry.org This is a classic cyclocondensation reaction.

The mechanism proceeds as follows:

Step 1: Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate.

Step 2: Dehydration: The intermediate undergoes dehydration to form a hydrazone.

Step 3: Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

Step 4: Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazole ring.

This process is fundamental to creating the pyrazole core upon which subsequent functionalizations are built. For the synthesis of the target compound, commercially available 1H-pyrazole or 4-nitropyrazole is often used as the starting material. researchgate.net

Mechanism of N Alkylation

The introduction of the 3-bromobenzyl group onto the N1 position of the pyrazole (B372694) ring is a crucial step. This is typically achieved by reacting a pyrazole substrate (e.g., 4-nitropyrazole) with an alkylating agent like 3-bromobenzyl bromide in the presence of a base. researchgate.netsemanticscholar.org The reaction is a nucleophilic substitution, generally proceeding via an S(_N)2 mechanism.

Step 1: Deprotonation: A base (e.g., K(_2)CO(_3), NaH) removes the acidic proton from the N-H bond of the pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.

Step 2: Nucleophilic Substitution (S(_N)2): The nucleophilic nitrogen of the pyrazolate anion attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. This occurs in a single concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-bromine bond breaks. The bromide ion is expelled as the leaving group.

For unsymmetrical pyrazoles, this step can lead to a mixture of N1 and N2 alkylated regioisomers. mdpi.com However, starting with 4-nitropyrazole, the two nitrogen atoms are equivalent, simplifying the regiochemical outcome. The electronic effect of the C4-nitro group influences the nucleophilicity of the ring nitrogens but does not induce regioselectivity in this specific case.

| Step | Description | Key Intermediates/Transition States |

| 1 | Deprotonation of 4-nitropyrazole by a base. | 4-nitropyrazolate anion |

| 2 | Nucleophilic attack of the pyrazolate anion on 3-bromobenzyl bromide. | S(_N)2 transition state |

| 3 | Formation of 1-(3-bromobenzyl)-4-nitro-1H-pyrazole and displacement of bromide. | Product and bromide ion |

Mechanism of Nitro Group Reduction

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, a full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information. In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrazole (B372694) ring, the benzyl (B1604629) group's methylene (B1212753) protons, and the protons of the bromophenyl and amino groups. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule's distinct chemical environments.

To resolve ambiguities and confirm connectivity, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between adjacent protons on the bromobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments, such as confirming the connection between the benzyl CH₂ group and the pyrazole ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which helps in determining the molecule's preferred conformation in solution.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into the molecular structure and packing in the solid state, which can differ from its conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is a hypothetical representation based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazole C3-H | ~7.5 - 7.8 | ~130 - 135 | Proton signal is a singlet. |

| Pyrazole C5-H | ~7.3 - 7.6 | ~125 - 130 | Proton signal is a singlet. |

| Pyrazole C4 | - | ~110 - 115 | Carbon attached to the amino group. |

| Benzyl CH₂ | ~5.2 - 5.5 | ~50 - 55 | Proton signal is a singlet. |

| Bromobenzyl Aromatic C-H | ~7.0 - 7.6 | ~125 - 135 | Multiple signals with complex splitting patterns. |

| Bromobenzyl C-Br | - | ~122 | Quaternary carbon. |

| Amino NH₂ | ~3.5 - 4.5 | - | Broad singlet, chemical shift can be solvent-dependent. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₀BrN₃), HRMS would be expected to show a molecular ion peak ([M]⁺) and/or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches the calculated exact mass. The presence of a bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺).

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of pyrazole rings typically involves the loss of molecules like N₂ or HCN. For the target compound, key fragmentation pathways could include:

Benzylic cleavage: Loss of the bromophenyl radical to form a pyrazolyl-methyl cation.

Tropylium ion formation: Cleavage at the benzyl C-N bond, leading to the formation of a stable bromotropylium cation (m/z 169/171).

Loss of the amino group: Expulsion of NH₂ from the molecular ion.

These fragmentation patterns help to confirm the connectivity of the different structural units within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.

N-H stretching: The amino (NH₂) group would show one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and pyrazole C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methylene (CH₂) C-H stretching bands would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic and pyrazole ring stretching vibrations would result in several bands in the 1450-1620 cm⁻¹ region.

N-H bending: The bending vibration of the amino group would be visible around 1600 cm⁻¹.

C-Br stretching: A strong absorption band for the carbon-bromine bond is expected in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it particularly useful for fingerprinting the molecule.

Table 2: Key Predicted Vibrational Frequencies for this compound

This table is a hypothetical representation based on typical group frequencies. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (CH₂) | 2850 - 2960 | IR, Raman |

| C=C / C=N ring stretch | 1450 - 1620 | IR, Raman |

| N-H bend (amine) | 1580 - 1650 | IR |

| C-Br stretch | 500 - 600 | IR |

Single-Crystal X-ray Diffraction Studies for Absolute Structure Elucidation and Crystal Packing

For this compound, a successful X-ray crystallographic analysis would confirm the connectivity of the atoms and elucidate the spatial arrangement of the bromobenzyl and pyrazole moieties. It would also reveal crucial details about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., involving the amino group) and π-π stacking between the aromatic rings. These non-covalent interactions are fundamental to understanding the solid-state properties of the material. The crystal structure of related pyrazole derivatives often reveals the formation of hydrogen-bonded dimers or catemers (polymeric chains).

Chemical Reactivity, Functional Group Transformations, and Derivatization of 1 3 Bromobenzyl 1h Pyrazol 4 Amine

Reactivity of the Amine Functional Group in 1-(3-Bromobenzyl)-1H-pyrazol-4-amine (e.g., acylation, alkylation, diazotization)

The primary amino group at the C4-position of the pyrazole (B372694) ring is a key site for functionalization, behaving as a typical, albeit slightly deactivated, aromatic amine. It readily participates in various classical amine reactions.

Acylation: The 4-amino group can be converted to the corresponding amide through reaction with acylating agents such as acid chlorides or anhydrides. researchgate.netnih.gov This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amides are important for structure-activity relationship (SAR) studies, as the modification can significantly alter the compound's electronic and steric properties.

Alkylation: Direct alkylation of the 4-amino group can be achieved using alkyl halides, leading to the formation of secondary and tertiary amines. nih.govgoogle.com The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These reactions expand the chemical diversity of derivatives by introducing various alkyl chains.

Diazotization: As a primary aromatic amine, the 4-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. researchgate.netnumberanalytics.comorganic-chemistry.org This process converts the amine into a pyrazol-4-diazonium salt. arkat-usa.org These diazonium salts are highly valuable synthetic intermediates. organic-chemistry.org They can be subjected to a variety of subsequent transformations, including:

Sandmeyer-type reactions: To introduce a range of substituents such as halides (-Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups in place of the original amino group. organic-chemistry.org

Azo coupling reactions: Coupling with activated aromatic compounds, like phenols or anilines, to form highly colored azo compounds. researchgate.net

The versatility of the diazonium intermediate allows for the deamination of the parent compound or the introduction of functional groups that are otherwise difficult to install directly.

| Reaction Type | Typical Reagents | Product Class | Synthetic Utility |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(1-(3-bromobenzyl)-1H-pyrazol-4-yl)acetamide | Modulates electronic properties; introduces hydrogen bond acceptors. |

| Alkylation | Methyl iodide, K₂CO₃ | N-methyl-1-(3-bromobenzyl)-1H-pyrazol-4-amine | Increases lipophilicity; alters steric profile. |

| Diazotization | NaNO₂, HCl (0-5 °C) | 1-(3-bromobenzyl)-1H-pyrazol-4-diazonium chloride | Versatile intermediate for introducing diverse functional groups. |

Strategic Utility of the Bromine Substituent in this compound for Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom on the benzyl (B1604629) ring serves as a versatile synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of substituents at the 3-position of the benzyl moiety.

Suzuki Coupling: The Suzuki-Miyaura reaction enables the coupling of the aryl bromide with various organoboron reagents (boronic acids or esters) to form new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.govnih.gov This reaction is highly efficient for introducing aryl, heteroaryl, or alkyl groups in place of the bromine atom, facilitated by a palladium catalyst and a base. ijddd.com

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base. researchgate.net It is a key method for synthesizing derivatives containing an alkynyl functional group, which can serve as a precursor for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong base. researchgate.netlibretexts.org This transformation is particularly useful for synthesizing derivatives with substituted amino groups on the benzyl ring, significantly expanding the structural diversity of the compound library.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted derivative |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted derivative |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Amino-substituted derivative |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole Ring and Benzyl Moiety

Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. Electrophilic aromatic substitution on pyrazoles generally occurs at the C4 position. rrbdavc.orgscribd.com However, in this compound, this position is blocked by the strongly activating amino group. This amino group directs electrophiles primarily to the C5 position. Therefore, reactions such as halogenation or nitration would be expected to yield the 5-substituted pyrazole derivative.

Benzyl Moiety: The benzyl ring is substituted with a bromine atom (an ortho, para-directing deactivator) and a benzyl-pyrazole group (a meta-directing deactivator). Electrophilic substitution on this ring is therefore challenging and would likely occur at the positions least deactivated, primarily C4 and C6 (ortho to the bromine and meta to the benzyl group). Nucleophilic aromatic substitution (SNAr) on the bromobenzyl ring is generally unfavorable unless additional, strong electron-withdrawing groups are present on the ring to activate the substrate. libretexts.orglibretexts.org

Exploration of Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The primary amino group is susceptible to oxidation, which can lead to various products depending on the oxidant used. For example, strong oxidation can lead to the formation of nitro groups, while milder, controlled oxidation could potentially form azo compounds through oxidative coupling, a reaction observed for other pyrazol-5-amines. nih.gov The benzylic methylene (B1212753) bridge is also a potential site for oxidation to a carbonyl group under specific conditions.

Reductive Transformations: The most common reductive transformation for this molecule is the dehalogenation of the bromobenzyl group. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using other reducing agents. This reaction yields 1-benzyl-1H-pyrazol-4-amine, which serves as an important reference compound in SAR studies to evaluate the role of the bromine substituent.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The diverse reactivity of this compound makes it an excellent scaffold for generating chemical libraries for SAR studies. nih.gov By systematically modifying different parts of the molecule, researchers can probe the structural requirements for biological activity.

Key derivatization strategies include:

Amine Functionalization: Acylation and alkylation of the 4-amino group to explore the impact of substituent size, electronics, and hydrogen bonding capacity. nih.govgoogle.com

Substitution at the Benzyl Ring: Utilizing cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to replace the bromine atom with a wide variety of aryl, heteroaryl, alkynyl, and amino moieties. researchgate.net

Aromatic Ring Modification: Introducing additional substituents onto the pyrazole or benzyl rings via electrophilic substitution to fine-tune the electronic and steric properties of the molecule.

These combined strategies allow for a comprehensive exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

| Molecular Site | Reaction Type | Example Derivative Class | SAR Information Gained |

|---|---|---|---|

| 4-Amino Group | Acylation | Amides | Role of H-bond donors/acceptors. |

| 3-Bromo Position | Suzuki Coupling | Biaryls | Impact of extended aromatic systems. |

| 3-Bromo Position | Sonogashira Coupling | Aryl-alkynes | Effect of rigid, linear linkers. |

| Pyrazole Ring | Electrophilic Halogenation | 5-Halopyrazoles | Influence of electron-withdrawing groups on the heterocycle. |

| 3-Bromo Position | Reduction | Debrominated analog | Importance of the halogen for activity (e.g., halogen bonding). |

Computational Chemistry and Theoretical Investigations of 1 3 Bromobenzyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For pyrazole (B372694) derivatives, DFT has been successfully used to compute a variety of molecular descriptors. nih.gov

The electronic structure of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine can be optimized using a functional like B3LYP with a basis set such as 6-311+G(2d,p), which provides a good balance of accuracy and computational cost for organic molecules. tandfonline.com From this optimized geometry, key electronic properties are derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be nucleophilic sites, while the hydrogen atoms of the amino group and the regions around the bromine atom would be electrophilic.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value |

|---|---|

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.1 eV |

| Electronegativity (χ) | 3.45 eV |

| Chemical Hardness (η) | 2.35 eV |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. iu.edu.sa This is achieved by mapping the potential energy surface (PES) of the molecule. colostate.edu

The PES is explored by systematically rotating the molecule around its flexible single bonds (dihedral angles). For this compound, the key dihedral angles are:

The angle defining the rotation of the 3-bromobenzyl group relative to the pyrazole ring.

The angle defining the orientation of the amine group relative to the pyrazole ring.

By calculating the energy for each rotational step, a map is created that shows energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. Such calculations can reveal the most likely shapes the molecule will adopt under normal conditions. colostate.eduresearchgate.net Studies on similar pyrazole structures have identified stable conformers by finding the lowest energy rotamers. iu.edu.sa

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. asianresassoc.org DFT calculations can be used to simulate vibrational and nuclear magnetic resonance spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. tandfonline.com These frequencies correspond to the absorption peaks in an IR spectrum. Comparing the computed spectrum with the experimental one helps in assigning specific vibrational modes (e.g., N-H stretch, C=N stretch, C-Br stretch) to the observed peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. iu.edu.sa These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental data to aid in the structural elucidation of the molecule. nih.gov

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3450 | 3435 |

| Aromatic C-H Stretch | 3105 | 3090 |

| C=N Stretch (Pyrazole) | 1595 | 1585 |

| C-Br Stretch | 680 | 675 |

Reaction Mechanism Studies and Transition State Analysis for Transformations Involving this compound

Theoretical methods are crucial for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, chemists can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, DFT calculations could be used to study various potential transformations, such as:

Electrophilic Aromatic Substitution: Investigating the preferred site of substitution (on the bromophenyl ring or the pyrazole ring) by comparing the activation energies for different pathways.

N-Alkylation or N-Acylation: Modeling the reaction at the amine group to understand its reactivity with different electrophiles.

Cross-Coupling Reactions: Studying the mechanism of reactions involving the C-Br bond, such as Suzuki or Buchwald-Hartwig couplings, which are common for aryl halides.

These studies provide a molecular-level understanding of reactivity that is difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent like water or DMSO. mdpi.com MD simulations use classical mechanics to model the movements and interactions of all atoms in the system. researchgate.net

For this compound, an MD simulation could provide insights into:

Solvation: How solvent molecules arrange themselves around the solute, particularly around polar groups like the amine and the electronegative bromine atom.

Molecular Flexibility: Observing the dynamic changes in the molecule's conformation in solution.

Intermolecular Interactions: Simulating how multiple molecules of the compound interact with each other, which can be relevant to understanding crystallization or aggregation.

Molecular Docking and Ligand-Receptor Interaction Modeling with Theoretical Targets

Given that many pyrazole derivatives exhibit significant biological activity, molecular docking is a key computational technique to predict and analyze how this compound might interact with a biological target, such as a protein or enzyme. ijsrset.comamazonaws.comdergipark.org.tr Docking algorithms place the molecule (the ligand) into the binding site of a receptor and score the different poses based on their predicted binding affinity. d-nb.info

The process involves:

Ligand and Receptor Preparation: A 3D structure of this compound is generated and energy-minimized. A crystal structure of a relevant protein target (e.g., a kinase, cyclooxygenase, or topoisomerase, which are common targets for pyrazoles) is obtained from a database like the Protein Data Bank (PDB). ijsrset.com

Docking Simulation: The ligand is docked into the active site of the receptor using software like AutoDock Vina. The program explores various conformations and orientations of the ligand, calculating a binding energy (or docking score) for each.

Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov This information can predict whether the compound is likely to be an inhibitor and can guide the design of more potent analogues. nih.gov

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

| Parameter | Details |

|---|---|

| Protein Target | Aurora A Kinase (PDB ID: 1UYK) |

| Binding Energy (Docking Score) | -8.2 kcal/mol |

| Hydrogen Bond Interactions | Amine group (donor) with Asp274; Pyrazole N2 (acceptor) with Lys162 |

| Hydrophobic Interactions | Bromobenzyl group with Leu263, Val147, Ala160 |

| Predicted Activity | Potential Kinase Inhibition |

Exploration of Biological Interactions and Preclinical Efficacy in Vitro/in Vivo Without Human Data of 1 3 Bromobenzyl 1h Pyrazol 4 Amine and Its Analogs

High-Throughput Screening (HTS) Methodologies for Identifying Biological Activities

High-Throughput Screening (HTS) is a cornerstone in early-stage drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds, or "hits," that interact with a specific biological target. researcher.life For compounds like 1-(3-bromobenzyl)-1H-pyrazol-4-amine, HTS is instrumental in the initial identification of their biological activities. The process utilizes automation, low-volume dispensing, and sensitive detectors to efficiently test thousands of compounds. nih.govresearchgate.net

Methodologies employed in HTS can be broadly categorized:

Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor. Common detection methods include fluorescence, luminescence, and time-resolved fluorescence. nih.gov

Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context, assessing a compound's effect on cellular processes like cell viability, signaling pathways, or gene expression. nih.gov

Quantitative HTS (qHTS): This advanced approach screens compounds at multiple concentrations, generating concentration-response curves for every compound in the library. nih.gov This method provides richer data from the primary screen, allowing for the direct identification of potency and efficacy, and helps to minimize false negatives often seen in single-concentration screens. nih.gov

The goal of HTS is to distinguish true biologically active compounds from the inherent variability in the assay data, leading to the identification of promising hits for further lead discovery and optimization. researchgate.net

Investigation of Enzyme Inhibition/Activation Profiles (e.g., Kinases, other biological targets)

Following initial identification through HTS, promising compounds undergo detailed investigation to characterize their effects on specific enzymes. Pyrazole-containing compounds are widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that inhibit protein kinases. nih.gov Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is linked to diseases like cancer. nih.govnih.gov

Analogs of this compound have been evaluated against a panel of kinases and other enzymes. For instance, various pyrazole (B372694) derivatives have demonstrated inhibitory activity against several enzymes. researchgate.netnih.gov

Kinase Inhibition: Studies on pyrazole derivatives have revealed specific kinase targets. For example, pyrazolo[3,4-g]isoquinoline derivatives have shown potent inhibition of kinases such as Haspin, CLK1, DYRK1A, and CDK9. nih.gov Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov One such derivative, compound 15y , demonstrated an IC₅₀ value of 0.2 nM against TBK1. nih.gov Furthermore, a series of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives were developed as highly potent inhibitors of Spleen tyrosine kinase (Syk), with compound 19q showing an IC₅₀ of 0.52 nM. nih.gov

The table below summarizes the inhibitory activity of selected pyrazole analogs against various kinases.

| Compound Class | Specific Analog | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-g]isoquinolines | 1b | Haspin | 57 | nih.gov |

| Pyrazolo[3,4-g]isoquinolines | 1c | Haspin | 66 | nih.gov |

| Pyrazolo[3,4-g]isoquinolines | 2c | Haspin | 62 | nih.gov |

| 1H-pyrazolo[3,4-b]pyridines | 15y | TBK1 | 0.2 | nih.gov |

| 1H-pyrazolo[3,4-b]pyridines | BX795 (Reference) | TBK1 | 7.1 | nih.gov |

| 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amines | 19q | Syk | 0.52 | nih.gov |

Other Enzyme Targets: Beyond kinases, pyrazole derivatives have been tested against other enzymes. For example, certain pyrazole-based compounds were found to be selective inhibitors of urease and butyrylcholinesterase. researchgate.net Additionally, some sulfonamide derivatives bearing a pyrazole moiety have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

Cell-Based Assays for Studying Cellular Effects and Signaling Pathways Modulated by this compound (e.g., Cytotoxicity against specific cell lines)

Cell-based assays are critical for understanding how a compound affects living cells, providing insights into its mechanism of action, cytotoxicity, and impact on cellular signaling. For pyrazole derivatives, these assays are used to evaluate their potential as anticancer agents.

A novel pyrazole derivative, PTA-1 , demonstrated potent cytotoxicity against a panel of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), colon cancer (COLO 205, HT29), and lung cancer (A549). nih.gov The mechanism of action for PTA-1 was found to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization, a process essential for cell division. nih.gov

Similarly, the potent TBK1 inhibitor 15y exhibited antiproliferative effects on several cancer cell lines, including glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504). nih.gov The Syk inhibitor 19q also showed antiproliferative activity in multiple hematological tumor cells and effectively reduced the phosphorylation of the downstream signaling protein PLCγ2 in Ramos cells, confirming its on-target effect in a cellular context. nih.gov

The cytotoxic effects of various pyrazole analogs on different cancer cell lines are summarized in the table below.

| Compound | Cell Line | Cancer Type | Effect | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| PTA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity, Apoptosis | ~2.5 | nih.gov |

| Thiazole-bearing sulfonamide (G) | - | - | AChE Inhibition | 0.10 | nih.gov |

| Thiazole-bearing sulfonamide (G) | - | - | BChE Inhibition | 0.20 | nih.gov |

| Benzenesulfonamide (H) | MCF-7 | Breast Cancer | Antitumor Activity | 2.11 µg/ml | nih.gov |

| Benzenesulfonamide (H) | HepG2 | Liver Cancer | Antitumor Activity | 2.98 µg/ml | nih.gov |

| Naphthyl Pyrazolyl Thiazole (10b) | MCF-7 | Breast Cancer | Cytotoxicity | 10.16 | researchgate.net |

| Naphthyl Pyrazolyl Thiazole (10b) | T47D | Breast Cancer | Cytotoxicity | 8.25 | researchgate.net |

| Naphthyl Pyrazolyl Thiazole (10b) | MDA-MB-231 | Breast Cancer | Cytotoxicity | 4.88 | researchgate.net |

Target Identification and Validation Strategies for this compound in Biological Systems

Identifying the specific molecular target of a compound is a crucial step in drug development. For novel compounds like this compound, target identification often begins with broad, unbiased approaches and is followed by validation to confirm the biological relevance of the target.

Strategies for target identification include:

Phenotypic Screening: This approach starts by identifying compounds that produce a desired change in a cell or organism's phenotype (e.g., killing cancer cells). The challenge then is to deconvolute the mechanism and identify the specific molecular target responsible for this effect. discoveryontarget.com

Chemoproteomics: This method uses chemical probes, often derived from the active compound, to pull down its binding partners from cell lysates, which are then identified using mass spectrometry. discoveryontarget.com

Computational Methods: Artificial intelligence (AI) and machine learning (ML) can predict potential compound-target interactions, helping to streamline experimental efforts.

Once a potential target is identified, validation is necessary to confirm that modulating this target is responsible for the compound's therapeutic effect. Validation can involve techniques such as:

Genetic Knockdown/Knockout: Using techniques like RNAi or CRISPR to reduce or eliminate the expression of the target protein. If the cells then become resistant to the compound, it validates the target.

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity between the compound and the purified target protein.

Target Engagement Assays: These assays, such as the Cellular Thermal Shift Assay (CETSA), confirm that the compound binds to its intended target within the complex environment of a living cell.

Structure-Activity Relationship (SAR) Principles Derived from Analogs of this compound

Structure-Activity Relationship (SAR) studies are essential for optimizing a "hit" compound into a "lead" candidate. This involves synthesizing and testing a series of analogs to understand how specific structural modifications affect biological activity and other properties. nih.gov For pyrazole-based compounds, SAR studies have provided key insights into the structural requirements for potent and selective inhibition of various targets. nih.gov

Key SAR findings for pyrazole analogs include:

Substitution on the Pyrazole Ring: Modifications to the pyrazole core can significantly impact activity and selectivity. For instance, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, small changes to the pyrazole ring had major effects on selectivity. nih.gov In another study on meprin inhibitors, a 3,5-diphenylpyrazole showed high inhibitory activity, while adding methyl or benzyl (B1604629) groups decreased activity. nih.gov

Role of the Benzyl Moiety: The benzyl group, as seen in this compound, is a common feature. The substitution pattern on this phenyl ring is crucial. In the development of TBK1 inhibitors, the R¹ position on a related scaffold was explored with various substituted phenyl rings, revealing that certain substitutions were critical for potent activity. nih.gov

Importance of the Amino Group: The 4-amino group on the pyrazole ring often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding site of kinases. nih.gov

Impact of the Bromo Substituent: The bromine atom on the benzyl group can influence activity through steric and electronic effects, and it can form halogen bonds with the target protein, potentially increasing binding affinity. The introduction of a bromine atom at the 8-position of pyrazolo[3,4-g]isoquinolines was found to be detrimental to Haspin inhibition, highlighting the specific positional importance of halogen substituents. nih.gov

These SAR studies guide medicinal chemists in rationally designing new analogs with improved potency, selectivity, and drug-like properties. nih.govnih.gov

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound (Focus on prediction and in vitro models)

Before a compound can be considered for in vivo studies, its ADMET properties must be evaluated. Early in vitro assessment helps to identify potential liabilities that could lead to failure in later stages of development. researchgate.net This process often begins with in silico (computational) predictions followed by a suite of standardized in vitro assays. nih.govchemrxiv.orgcell.com

Common in vitro ADMET assays include: enamine.net

Solubility: Assessed to ensure the compound can be dissolved for biological testing and absorbed in the body. Pyrazolo[3,4-d]pyrimidine derivatives, for example, are often characterized by suboptimal aqueous solubility. mdpi.com

Permeability: Often measured using Caco-2 or PAMPA assays to predict intestinal absorption and the ability to cross cell membranes.

Metabolic Stability: Typically evaluated by incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic breakdown. enamine.net This helps predict how long the compound will last in the body.

Cytochrome P450 (CYP) Inhibition: Assays are run to determine if the compound inhibits major CYP enzymes (e.g., CYP3A4, 2D6), which could lead to harmful drug-drug interactions. enamine.net

Plasma Protein Binding: Measured using equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically active. enamine.net

Toxicity: Early cytotoxicity is often assessed against cell lines like HepG2 (liver cells) to flag potential for organ toxicity.

For pyrazole-containing compounds, in silico tools and in vitro assays are used to build a comprehensive ADMET profile, guiding further optimization to improve drug-like properties. nih.govmdpi.com

Advanced Applications and Emerging Research Frontiers for 1 3 Bromobenzyl 1h Pyrazol 4 Amine

Utility of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine as a Core Scaffold in Medicinal Chemistry Lead Optimization (without specific drug outcomes)

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. nih.govspast.org The this compound structure offers a synthetically tractable framework for medicinal chemists to perform lead optimization. digitellinc.com The core pyrazole ring, combined with the benzyl (B1604629) and amine substituents, provides distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The 4-amino group is a key functional handle. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. The 3-bromobenzyl group at the N1 position also plays a crucial role. The bromine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional groups. nih.gov This allows for the exploration of binding interactions in different regions of a target protein. Furthermore, the phenyl ring of the benzyl group can be substituted to fine-tune electronic and steric properties.

By systematically modifying these positions, medicinal chemists can optimize the potency, selectivity, and metabolic stability of a lead compound without disclosing specific drug outcomes. For instance, the pyrazoline scaffold, a related structure, has been successfully used to develop selective inhibitors of phosphodiesterase 5 by exploring substitutions on the phenyl rings. nih.gov This highlights the potential of the pyrazole core in fine-tuning biological activity. The process of optimizing such scaffolds often involves iterative cycles of design, synthesis, and biological evaluation to achieve a desirable therapeutic profile. nih.govnih.gov

Table 1: Potential Sites for Modification on this compound for Lead Optimization

| Position/Group | Type of Modification | Potential Impact |

| 4-Amino Group | Acylation, Alkylation, Sulfonylation, Reductive Amination | Modulate hydrogen bonding, introduce new binding motifs, alter solubility and polarity. |

| N1-Benzyl Group (Phenyl Ring) | Introduction of substituents (e.g., halogens, alkyls, alkoxys) | Fine-tune steric and electronic properties, influence metabolic stability. |

| N1-Benzyl Group (Bromine Atom) | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Introduce diverse chemical functionalities, explore new binding pockets. |

| Pyrazole Core | Modification of other positions (if synthetically feasible) | Alter core electronics and shape, influence overall molecular conformation. |

Role in Agrochemical Development: Herbicidal, Insecticidal, or Fungicidal Research

Pyrazole derivatives are a cornerstone in the agrochemical industry, with commercial products demonstrating potent herbicidal, insecticidal, and fungicidal activities. spast.orgnih.govresearchgate.net The this compound scaffold is of significant interest in this sector due to its structural similarity to known active ingredients.

Herbicidal Research: Many commercial herbicides target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. rsc.orgacs.org Research has shown that pyrazole derivatives can act as effective HPPD inhibitors. acs.orgtandfonline.com While some studies on pyrazole ketone derivatives have shown low herbicidal activity compared to commercial standards like topramezone, the core structure remains a viable starting point for the design of new herbicidal agents. tandfonline.comtandfonline.com The development of novel pyrazole derivatives containing a benzoyl scaffold has led to compounds with excellent pre- and post-emergence herbicidal activities and improved crop safety. acs.org

Fungicidal Research: The pyrazole ring is a key component of several successful fungicides, such as Pyraclostrobin. nih.gov Research into pyrazole derivatives has demonstrated broad-spectrum fungicidal activities against various plant pathogens. nih.gov For example, certain fluoro-substituted pyrazole aldehydes have shown significant inhibition of fungi like Sclerotinia sclerotiorum and F. culmorum. mdpi.com The introduction of different functional groups to the pyrazole core can greatly influence the fungicidal activity, suggesting that derivatives of this compound could be tailored to target specific fungal pathogens. nih.gov

Insecticidal Research: The 1-phenylpyrazole (B75819) structure is famously represented by Fipronil, an insecticide that targets the GABA receptor's chloride channel in insects. frontiersin.org This highlights the potential of N-aryl pyrazoles in insecticide development. A series of novel flupyrimin (B3323723) analogs incorporating a 1-aryl-1H-pyrazol-4-yl subunit have been synthesized and shown to possess excellent insecticidal activity against pests like Plutella xylostella. frontiersin.orgresearchgate.net This demonstrates that the this compound scaffold can be a valuable template for creating new insecticidal agents.

Table 2: Research Findings on Pyrazole Derivatives in Agrochemicals

| Agrochemical Class | Target/Mechanism of Action | Research Findings |

| Herbicides | HPPD Inhibition rsc.orgacs.org | Pyrazole derivatives can exhibit potent pre- and post-emergence activity with good crop safety. acs.org |

| Fungicides | Various, including inhibition of fungal growth mdpi.com | Pyrazole carboxamides and other derivatives show broad-spectrum activity against phytopathogenic fungi. nih.govnih.govmdpi.com |

| Insecticides | GABA Receptor Modulation frontiersin.org | 1-Aryl-1H-pyrazole derivatives demonstrate high efficacy against various insect pests. frontiersin.orgresearchgate.net |

Application of this compound and its Derivatives as Ligands in Catalysis (e.g., transition metal catalysis, organocatalysis)

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with transition metals. researchgate.netmocedes.org Derivatives of this compound can be employed as ligands in various catalytic systems. The two adjacent nitrogen atoms of the pyrazole core can chelate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. nih.gov This tunability is crucial for optimizing catalytic activity and selectivity.

Protic N-H pyrazoles have been used in pincer-type ligands, where the pyrazole's proton-responsive nature plays a role in metal-ligand cooperation during catalysis. nih.gov While this compound is an N-substituted pyrazole, the 4-amino group can also participate in coordination or act as a hydrogen-bond donor, influencing the catalytic environment. Pyrazole-based ligands have been successfully used in manganese-catalyzed transfer hydrogenation reactions, showcasing their potential in facilitating reactions with abundant 3d metals. rsc.org Furthermore, recent advances in transition-metal-catalyzed C-H functionalization of the pyrazole ring itself offer pathways to more complex and potentially more effective ligands. rsc.org

Exploration of this compound in Materials Science (e.g., organic electronics, sensors, dyes, fluorescent probes, energetic materials)

The photophysical properties of appropriately substituted pyrazoles have led to their exploration in materials science. nih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and high fluorescence quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The extended conjugation and the presence of nitrogen atoms in the pyrazole ring can facilitate electron transfer, leading to bright luminescence. researchgate.net

The this compound scaffold can be functionalized to create novel fluorescent probes and chemosensors. nih.gov The pyrazole core can be combined with other functional moieties to create sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific ions or molecules. nih.govresearchgate.netbohrium.com For example, pyrazole-based probes have been developed for the highly sensitive and selective detection of metal ions like Hg²⁺ in aqueous solutions. researchgate.net The amino group on the this compound can be readily modified to incorporate a recognition unit for a target analyte, while the pyrazole serves as the core of the fluorophore. Pyrazole derivatives have also been investigated for their potential as energetic materials. mdpi.com

Potential as Building Blocks for Supramolecular Assemblies and Nanomaterials

The ability of pyrazole derivatives to act as versatile building blocks extends to the construction of supramolecular assemblies and nanomaterials. nbinno.com The directional hydrogen bonding capabilities of the pyrazole ring and its substituents, along with its coordination properties, can be harnessed to direct the self-assembly of complex architectures.

Recent research has explored the use of pyrazole derivatives in the synthesis of nanoparticles. mdpi.comnih.govmdpi.com For example, pyrazole-enriched cationic nanoparticles have been synthesized and shown to have promising antibacterial activity. mdpi.com In another study, water-soluble dendrimer nanoparticles loaded with a pyrazole derivative were developed to overcome solubility issues and enhance antibacterial effects. nih.gov Furthermore, magnetic nanoparticles have been utilized as catalysts in the synthesis of pyrazole derivatives, indicating a synergy between pyrazole chemistry and nanotechnology. bohrium.com The this compound, with its multiple functionalization points, could be incorporated into polymers or attached to nanoparticle surfaces to create novel functional materials with applications in drug delivery, catalysis, or sensing.

Future Research Directions and Unanswered Questions Regarding 1 3 Bromobenzyl 1h Pyrazol 4 Amine

Development of More Efficient and Sustainable Synthetic Pathways for 1-(3-Bromobenzyl)-1H-pyrazol-4-amine

Current synthetic routes to N-substituted pyrazoles often rely on multi-step processes that may involve harsh reagents, high temperatures, and challenging purifications. The future of synthesizing this compound hinges on the development of more efficient, economical, and environmentally benign methodologies.

Key research objectives should include:

Catalyst Innovation: Investigating novel catalytic systems, such as earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals in key coupling steps. This could streamline the attachment of the 3-bromobenzyl group to the pyrazole (B372694) nitrogen.

Green Chemistry Principles: The exploration of alternative reaction media, such as water, ionic liquids, or deep eutectic solvents, could significantly reduce the reliance on volatile organic compounds (VOCs). Microwave-assisted and flow chemistry-based syntheses should also be explored to reduce reaction times and improve energy efficiency.

One-Pot and Domino Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can drastically improve atom economy and reduce waste. A potential one-pot strategy could involve the formation of the pyrazole core followed by in-situ N-benzylation.

| Research Area | Objective | Potential Methodologies | Expected Outcome |

|---|---|---|---|

| Catalysis | Reduce cost and environmental impact of N-alkylation. | Use of copper or iron-based catalysts; phase-transfer catalysis. | Higher yield, lower cost, reduced heavy metal waste. |

| Reaction Conditions | Improve energy efficiency and reduce solvent waste. | Microwave-assisted organic synthesis (MAOS), continuous flow chemistry. | Shorter reaction times, improved process control, scalability. |

| Process Intensification | Increase overall efficiency and reduce purification steps. | Development of one-pot or tandem/domino reaction sequences. | Higher atom economy, reduced solvent and reagent usage. |

Comprehensive Exploration of Novel Reactivity and Derivatization Strategies for this compound

The molecular architecture of this compound offers multiple reactive sites for chemical modification, providing a gateway to a vast chemical space of novel derivatives. A thorough investigation into its reactivity is essential for creating libraries of new compounds for screening.

Future derivatization strategies should focus on:

The 4-Amino Group: This primary amine is a key handle for functionalization. Research should explore its reactivity in acylation, sulfonylation, reductive amination, and condensation reactions to form Schiff bases, amides, and sulfonamides.

The 3-Bromobenzyl Moiety: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann coupling reactions could be employed to introduce a wide array of aryl, heteroaryl, alkyl, and amino substituents. researchgate.netmdpi.commdpi.com This would allow for systematic tuning of the molecule's steric and electronic properties.

The Pyrazole Ring: The reactivity of the C-H bonds on the pyrazole ring (at the 3- and 5-positions) towards electrophilic substitution or metalation-functionalization should be investigated to explore further avenues for structural diversification.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| 4-Amino Group | Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |

| Bromine Atom | Suzuki Coupling | Arylboronic acids | Bi-aryl structures |

| Bromine Atom | Buchwald-Hartwig Amination | Amines | Substituted anilines |

Deeper Elucidation of Molecular Mechanisms in Biological Interactions of this compound

The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.govnih.govnih.gov Derivatives of 1H-pyrazol-4-amine have been investigated as potent inhibitors of spleen tyrosine kinase (Syk), a key target in hematological malignancies. nih.govresearchgate.net The specific biological activities and molecular mechanisms of this compound, however, are unknown.

Future research should aim to:

Broad Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets, particularly protein kinases, to identify potential therapeutic areas.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies are crucial. This includes enzymatic assays, cell-based assays to measure downstream signaling effects, and surface plasmon resonance (SPR) to quantify binding affinity and kinetics.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its biological target would provide invaluable insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its activity. This knowledge would guide the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Analysis: A systematic SAR study using a library of derivatives (as described in section 8.2) is needed to understand how different structural modifications influence biological activity and selectivity.

Expansion of Applicability of this compound in Emerging Technologies

Beyond pharmaceuticals, nitrogen-rich heterocyclic compounds like pyrazoles are gaining attention in materials science and other emerging technologies. Highly conjugated pyrazole derivatives have been explored as potential hole-transporting materials for use in photovoltaic devices and solar cells. mdpi.commdpi.com

Future work in this area should investigate:

Optoelectronic Properties: A thorough characterization of the photophysical and electronic properties of this compound and its derivatives is required. This includes measuring absorption and emission spectra, determining HOMO/LUMO energy levels, and assessing charge carrier mobility.

Materials Science Applications: The potential for incorporating this compound into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or as a component of chemosensors should be explored. The amine and pyrazole nitrogens could serve as coordination sites for metal ions, making them suitable for sensor applications.

Polymer Chemistry: The compound could serve as a monomer for the synthesis of novel functional polymers. Polymerization through the bromobenzyl or amino groups could lead to materials with unique thermal, electronic, or photoluminescent properties.

Multidisciplinary Approaches to Understanding the Full Potential of this compound

Unlocking the full potential of this compound requires a concerted, multidisciplinary effort. The complexity of moving from a simple molecule to a functional drug or material necessitates collaboration across traditional scientific boundaries.

A holistic research strategy should integrate:

Computational Chemistry: In silico methods, such as density functional theory (DFT) and molecular docking, can predict reactivity, electronic properties, and biological target interactions, helping to prioritize and guide experimental work.

Synthetic and Medicinal Chemistry: Chemists are needed to design and execute efficient syntheses of the parent compound and its derivatives based on computational predictions and SAR data.

Molecular and Cell Biology: Biologists are essential for performing high-throughput screening, validating biological targets, and elucidating the downstream cellular effects and mechanisms of action.

Materials Science and Engineering: Materials scientists can characterize the physical and electronic properties of the new compounds and fabricate and test prototype devices for technological applications.

By pursuing these interconnected research avenues, the scientific community can systematically unravel and exploit the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.